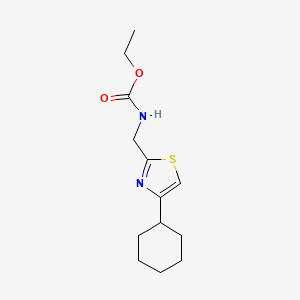

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

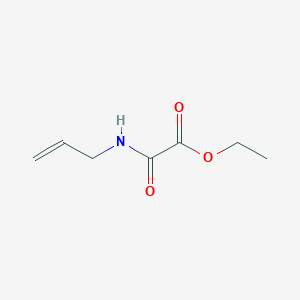

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a carbamate compound. Carbamates are ester compounds of carbamic acid . They are widely used in the environment and compared with other pesticides in nature, they are easier to decompose and have less durability .

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Scientific Research Applications

Toxicological Impact and Mitigation

Research has shown that ethyl carbamate, a compound found in fermented food products and alcoholic beverages, is classified as a Group 2A carcinogen due to its potential threat to human health. Studies indicate that long-term exposure to ethyl carbamate may cause neurological disorders, emphasizing the importance of understanding its formation, metabolism, and strategies for mitigation in food products. The review by Gowd, Su, Karlovsky, & Chen (2018) provides comprehensive insights into the toxic effects of ethyl carbamate, including its tumorigenesis and genotoxicity, and outlines natural products that could mitigate these effects.

Analytical Detection and Prevention

The development of methods for the rapid determination of ethyl carbamate in Chinese rice wine has been advanced through techniques such as headspace solid-phase microextraction and gas chromatography–mass spectrometry. This method offers a faster, solvent-free alternative for the automated determination of ethyl carbamate, highlighting the importance of accurate detection in ensuring consumer safety as detailed by Liu, Xu, & Zhao (2012). Additionally, studies on the synthesis and cytotoxic activity of carbamate derivatives on human cancer cells present potential therapeutic applications, demonstrating some compounds' potency exceeding that of conventional anticancer drugs, as shown in research by Jian‐Fei Liu et al. (2013).

Environmental and Food Safety

Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages involve various physical, chemical, enzymatic, and metabolic engineering methods. The review by Zhao et al. (2013) emphasizes the significance of reducing ethyl carbamate levels to address one of the alcoholic beverages industry's most significant challenges. Moreover, the analytical chemistry and formation mechanism of ethyl carbamate in foods and beverages are critically reviewed, offering insights into mitigation proposals and emphasizing the compound's health hazards as elaborated by Weber & Sharypov (2009).

Safety and Hazards

Ethyl carbamate has shown a potential for carcinogenicity when administered in high doses in animal tests . The U.S. Food and Drug Administration (FDA) and the European Food Safety Agency (EFSA) have both reported on the presence of ethyl carbamate in various foodstuffs and have provided guidelines for maximum allowable limits .

Mechanism of Action

Target of Action

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a compound that belongs to the class of carbamates . Carbamates are known to have a wide range of targets, including enzymes, receptors, and ion channels . .

Mode of Action

Carbamates, in general, are known to inhibit the activity of certain enzymes, such as cholinesterase . They bind to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways due to their ability to inhibit enzymes . The inhibition of these enzymes can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

Carbamates are generally known to be well-absorbed and widely distributed in the body .

Result of Action

Carbamates are known to cause a variety of effects due to their ability to inhibit enzymes . These effects can include disruptions in normal cellular processes and potential toxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of carbamates .

properties

IUPAC Name |

ethyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-17-13(16)14-8-12-15-11(9-18-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGRNSDOWWLHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC(=CS1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)

![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)

![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)

![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)